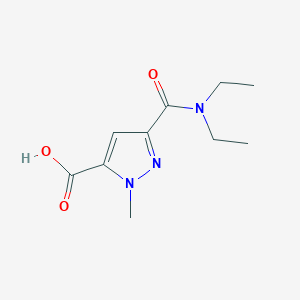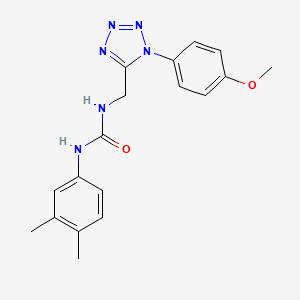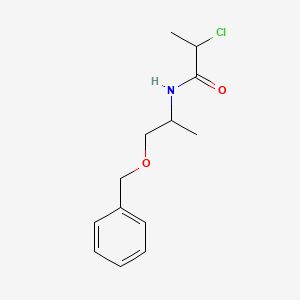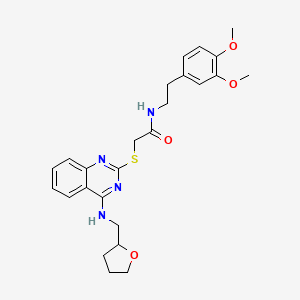
3-(diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid (DECPMPCA) is an organic compound that is widely used in scientific research and laboratory experiments. DECPMPCA is a white, crystalline solid with a melting point of 131-132 °C and a boiling point of 265-266 °C. It is soluble in water, ethanol, and acetone, and is insoluble in ether and benzene. DECPMPCA is a versatile compound, with a wide range of applications in scientific research, laboratory experiments, and drug synthesis.
科学的研究の応用
Heterocyclic Compound Synthesis
3-(Diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid falls within the broader category of pyrazole derivatives, which are significant for the synthesis of heterocyclic compounds. Pyrazoles serve as building blocks for a wide range of biologically active and heterocyclic compounds, including pyrazolines. These compounds have been extensively researched for their diverse biological activities and synthetic applicability. For instance, pyrazole carboxylic acid derivatives are notable for their antimicrobial, anticancer, and anti-inflammatory properties. They are pivotal in the synthesis of various classes of heterocyclic compounds and dyes, demonstrating their versatility and importance in medicinal chemistry and organic synthesis (A. Cetin, 2020).
Anticancer Agent Development
The application of pyrazole derivatives in anticancer agent development is significant. Knoevenagel condensation products, including those related to pyrazole compounds, have shown remarkable anticancer activity. These compounds target various cancer markers, demonstrating the potential of pyrazole derivatives in the development of novel anticancer agents. This highlights the importance of pyrazole-based compounds in drug discovery and their contribution to developing new therapeutic agents for cancer treatment (Ramya Tokala, Darshana Bora, N. Shankaraiah, 2022).
Biocatalyst Inhibition
In the context of biocatalysis, carboxylic acids, including pyrazole-5-carboxylic acid derivatives, have been studied for their inhibitory effects on various enzymes. Understanding these interactions is crucial for developing biocatalytic processes and optimizing microbial strains for industrial applications. These insights into enzyme inhibition by carboxylic acids can inform metabolic engineering strategies to enhance microbial resistance to these compounds, which is essential for bioproduction processes (L. Jarboe, Liam A. Royce, Ping-huai Liu, 2013).
Multicomponent Reactions
The synthesis of bioactive pyrazole derivatives through multicomponent reactions (MCRs) is an area of growing interest in pharmaceutical chemistry. MCRs offer a potent, atom-efficient method for constructing pyrazole moieties, which are key components in many biologically active molecules. Recent advances in MCRs have facilitated the synthesis of pyrazole derivatives with antibacterial, anticancer, antifungal, and antioxidant properties, among others. This approach underscores the significance of pyrazole derivatives in the discovery and development of new drugs and biologically active compounds (Diana Becerra, R. Abonía, J. Castillo, 2022).
特性
IUPAC Name |
5-(diethylcarbamoyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-4-13(5-2)9(14)7-6-8(10(15)16)12(3)11-7/h6H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTDZSXJNQXZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C(=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2559180.png)



![5-amino-N-(4-methylphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2559184.png)

![N-(3-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2559190.png)




![8-(sec-butyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559198.png)